N-(3-Ethylphenyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(3-Ethylphenyl)pyrrolidine-2-carboxamide: is an organic compound with the molecular formula C13H18N2O. It belongs to the class of carboxamides and features a pyrrolidine ring attached to a 3-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethylphenyl)pyrrolidine-2-carboxamide typically involves the amidation of 3-ethylbenzoic acid with pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: N-(3-Ethylphenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: 3-ethylbenzoic acid derivatives.
Reduction: N-(3-ethylphenyl)pyrrolidine-2-amine.
Substitution: Various halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(3-Ethylphenyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3-Ethylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- N-(2’-Nitrophenyl)pyrrolidine-2-carboxamide
- N-(3-Chloro-2-methylphenyl)pyrrolidine-2-carboxamide
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
Uniqueness: N-(3-Ethylphenyl)pyrrolidine-2-carboxamide is unique due to the presence of the 3-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(3-ethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-2-10-5-3-6-11(9-10)15-13(16)12-7-4-8-14-12/h3,5-6,9,12,14H,2,4,7-8H2,1H3,(H,15,16) |
InChI Key |
KQZCGABKDTUGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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